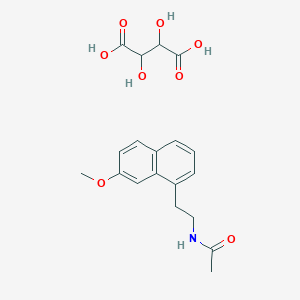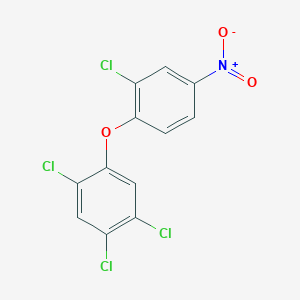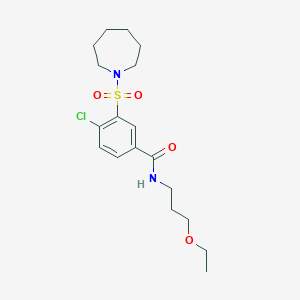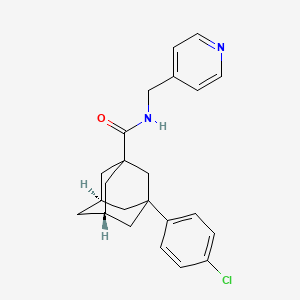![molecular formula C15H10F9NO5 B12471079 Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12471079.png)
Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound characterized by the presence of a benzene ring substituted with dimethyl groups and a nonafluoropentanamido group. This compound is notable for its unique chemical structure, which includes both aromatic and fluorinated components, making it of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps:
Starting Materials: The synthesis begins with 1,3-dimethylbenzene (m-xylene) and nonafluoropentanoic acid.
Amidation Reaction: Nonafluoropentanoic acid is converted to its corresponding amide using an appropriate amine and coupling agent.
Esterification: The resulting amide is then esterified with 1,3-dimethylbenzene-1,3-dicarboxylic acid under acidic conditions to form the final product.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Analyse Chemischer Reaktionen
1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.
Wissenschaftliche Forschungsanwendungen
1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with molecular targets through its aromatic and fluorinated groups. These interactions can influence various biochemical pathways, potentially leading to effects such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE include:
1,3-Dimethylbenzene (m-xylene): A simpler aromatic compound without the fluorinated and amido groups.
Nonafluoropentanoic acid: A fluorinated compound without the aromatic and ester components.
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde oxime: A compound with a similar aromatic structure but different functional groups.
The uniqueness of 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE lies in its combination of aromatic, fluorinated, and ester functionalities, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C15H10F9NO5 |
|---|---|
Molekulargewicht |
455.23 g/mol |
IUPAC-Name |
dimethyl 5-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H10F9NO5/c1-29-9(26)6-3-7(10(27)30-2)5-8(4-6)25-11(28)12(16,17)13(18,19)14(20,21)15(22,23)24/h3-5H,1-2H3,(H,25,28) |
InChI-Schlüssel |
BRTKTDCBBHBQNL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)
![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)

![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)


![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12471047.png)
![N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12471053.png)


![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
